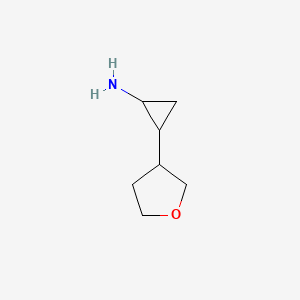
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H13NO. It features a cyclopropane ring attached to an amine group and a tetrahydrofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylamine with tetrahydrofuran under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of 2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
化学反応の分析
Types of Reactions
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
科学的研究の応用
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine: Similar structure with a different position of the tetrahydrofuran ring.
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride: A hydrochloride salt form with similar properties.
Uniqueness
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine is unique due to its specific ring structure and the position of the tetrahydrofuran ring, which can influence its reactivity and interactions with other molecules .
生物活性
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H13N
- Molecular Weight : 113.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The compound's structure allows it to fit into active sites of enzymes, potentially altering their function.
Biological Activity
Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Cytotoxicity : In vitro assays demonstrate varying levels of cytotoxic effects against different cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduced oxidative stress in neurons | |
| Cytotoxicity | Varying effects on cancer cell lines |
Case Study: Neuroprotective Effects
A study conducted on HT-22 mouse hippocampal neuronal cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The compound was able to decrease reactive oxygen species (ROS) levels, suggesting a protective mechanism against neuronal damage.
Table 2: Cytotoxicity Assay Results
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
2-(oxolan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-6(7)5-1-2-9-4-5/h5-7H,1-4,8H2 |
InChIキー |
MUNGNKIPLVDROV-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C2CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















